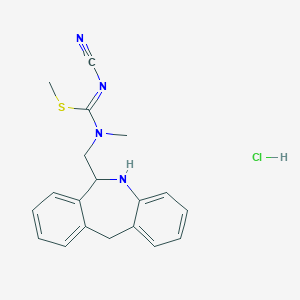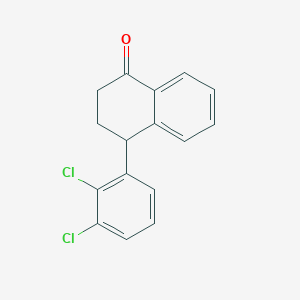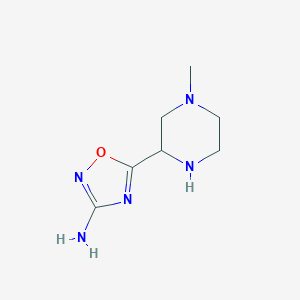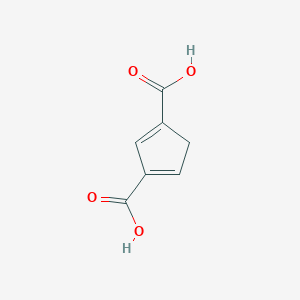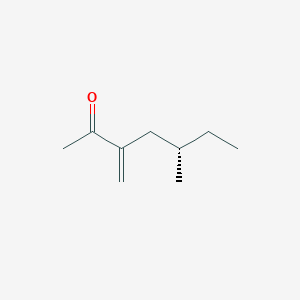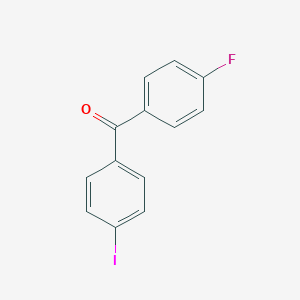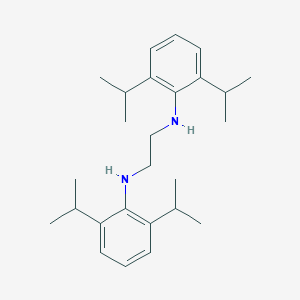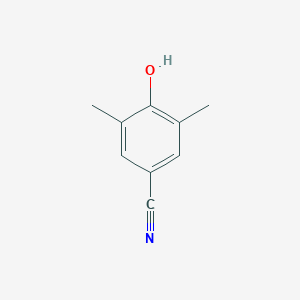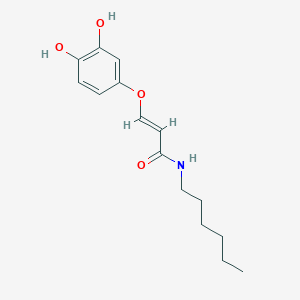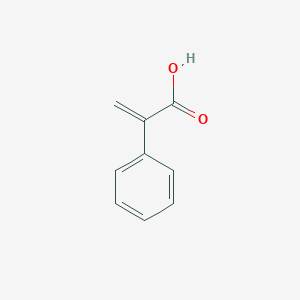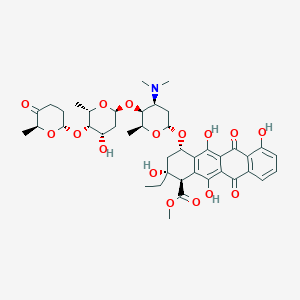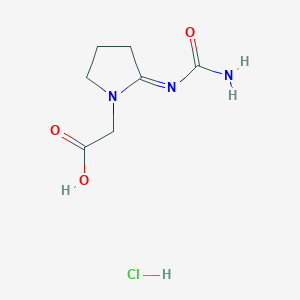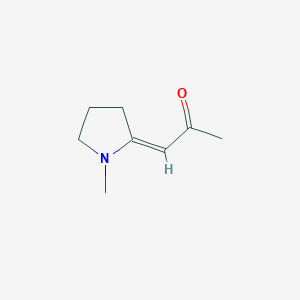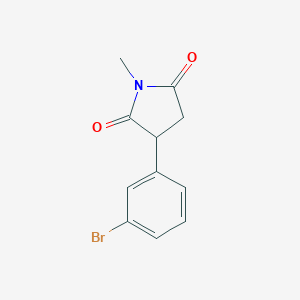
N-Methyl-3-bromophenylsuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-bromophenylsuccinimide (MBP) is a chemical compound that belongs to the class of succinimide derivatives. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. MBP has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties, including its ability to act as an effective inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of N-Methyl-3-bromophenylsuccinimide involves its ability to bind to the active site of the enzyme and inhibit its activity. N-Methyl-3-bromophenylsuccinimide forms a reversible complex with the enzyme, which prevents the substrate from binding to the active site. This results in a decrease in the rate of the enzymatic reaction, leading to the inhibition of the enzyme activity.
Effets Biochimiques Et Physiologiques
N-Methyl-3-bromophenylsuccinimide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. N-Methyl-3-bromophenylsuccinimide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-3-bromophenylsuccinimide has several advantages for lab experiments. It is a stable and readily available reagent that can be easily synthesized. It has also been extensively studied for its potential pharmacological properties, making it a valuable tool for drug discovery research. However, N-Methyl-3-bromophenylsuccinimide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-Methyl-3-bromophenylsuccinimide. One area of interest is the development of N-Methyl-3-bromophenylsuccinimide-based drugs for the treatment of Alzheimer's disease. Another area of research is the study of N-Methyl-3-bromophenylsuccinimide as a potential inhibitor of other enzymes, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of N-Methyl-3-bromophenylsuccinimide could lead to the discovery of compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-Methyl-3-bromophenylsuccinimide involves the reaction between N-methylsuccinimide and 3-bromophenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into N-Methyl-3-bromophenylsuccinimide by the addition of a base. The yield of N-Methyl-3-bromophenylsuccinimide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
N-Methyl-3-bromophenylsuccinimide has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been studied for its potential pharmacological properties, including its ability to act as an inhibitor of certain enzymes. N-Methyl-3-bromophenylsuccinimide has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property of N-Methyl-3-bromophenylsuccinimide makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
139261-88-4 |
|---|---|
Nom du produit |
N-Methyl-3-bromophenylsuccinimide |
Formule moléculaire |
C11H10BrNO2 |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10BrNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
Clé InChI |
BEDAORKNVNNLMW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Synonymes |
3-(3-bromophenyl)-1-methyl-2,5-pyrrolidinedione N-methyl-3-bromophenylsuccinimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




